molecular formula C11H13N3O B3102354 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-27-6

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B3102354
CAS No.: 1416714-27-6
M. Wt: 203.24 g/mol
InChI Key: YWPDUKXXLSWJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted at the 1-position with a tetrahydro-2H-pyran-2-yl (THP) group. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules. The THP group acts as a protective moiety, enhancing stability during synthetic processes and enabling selective functionalization at other positions of the heterocyclic ring . For example, brominated derivatives like 6-bromo-1-(THP-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416713-37-5) are critical intermediates for cross-coupling reactions, facilitating the development of kinase inhibitors and other pharmacologically active compounds . The compound’s molecular formula is C₁₁H₁₃N₃O, with a molar mass of 209.25 g/mol (unsubstituted base structure). Its synthetic utility is highlighted in acid-catalyzed deprotection reactions, where the THP group is cleaved under mild acidic conditions to yield free NH-pyrazolo[4,3-c]pyridines .

Properties

IUPAC Name

1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-6-15-11(3-1)14-10-4-5-12-7-9(10)8-13-14/h4-5,7-8,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPDUKXXLSWJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195325
Record name 1H-Pyrazolo[4,3-c]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-27-6
Record name 1H-Pyrazolo[4,3-c]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves the condensation of a pyrazole derivative with a tetrahydropyran derivative. One common method involves the reaction of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole with a suitable pyridine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or toluene, with the addition of a base like n-butyllithium (n-BuLi) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(THP-2-yl)-1H-pyrazolo[4,3-c]pyridine 1-THP C₁₁H₁₃N₃O 209.25 Intermediate for kinase inhibitors; stable under basic conditions
6-Bromo-1-(THP-2-yl)-1H-pyrazolo[4,3-c]pyridine 1-THP, 6-Br C₁₁H₁₂BrN₃O 282.14 Suzuki coupling precursor; bromine enables cross-coupling
3-Bromo-4-chloro-1-(THP-2-yl)-1H-pyrazolo[4,3-c]pyridine 1-THP, 3-Br, 4-Cl C₁₁H₁₁BrClN₃O 316.58 Halogenated intermediate for drug discovery; high lipophilicity
7-Bromo-3-iodo-1-(THP-2-yl)-1H-pyrazolo[4,3-c]pyridine 1-THP, 7-Br, 3-I C₁₁H₁₁BrIN₃O 400.04 Heavy halogen substituents for radiopharmaceuticals or PET ligands
1-Methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (6b) 1-Me, 3/6-(2-pyridyl) C₁₆H₁₄N₆ 290.32 Protein kinase inhibitor; pyridyl groups enhance target binding
1-(Phenylmethyl)-3-(2-pyridyl)-6-(3-pyridyl)-1H-pyrazolo[4,3-c]pyridine (6d) 1-Bn, 3-(2-pyridyl), 6-(3-pyridyl) C₂₃H₁₈N₆ 378.44 Dual kinase inhibition; bulky substituents improve selectivity
4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine 1-isopropyl, 4-Cl, 3-I C₉H₉ClIN₃ 321.55 Compact substituents for improved solubility; halogenated for functionalization

Key Differences and Implications

Substituent Effects on Reactivity :

  • The THP group at position 1 enhances stability during synthesis but requires acidic conditions for removal (e.g., 20% HCl at elevated temperatures) . In contrast, methyl or benzyl groups (e.g., compound 6b, 6d) are permanent and influence electronic properties, modulating binding affinity in kinase inhibitors .
  • Halogen substituents (Br, Cl, I) at positions 3, 4, 6, or 7 enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification. Bromine is particularly versatile due to its compatibility with palladium catalysis .

Pyridyl substituents (e.g., 6b, 6d) introduce hydrogen-bonding capabilities, critical for ATP-binding pocket interactions in kinase targets .

Applications :

  • THP-protected derivatives : Primarily intermediates for deprotection or functionalization. For example, 6-bromo-THP-pyrazolo[4,3-c]pyridine is a precursor to EGFR inhibitors .
  • Permanent substituents : Compounds like 6b and 6d are final drug candidates with demonstrated kinase inhibitory activity .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1416713-84-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors involved in cell signaling pathways. Notably, it has been identified as an inhibitor of the ALK5 receptor (activin-like kinase 5), which plays a crucial role in the TGF-β signaling pathway associated with cancer progression and fibrosis.

Inhibition Studies

A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine, including those with tetrahydro-2H-pyran moieties, exhibited potent inhibition of ALK5 autophosphorylation with IC50 values as low as 25 nM. This inhibition was correlated with significant antitumor effects in vivo, particularly in CT26 xenograft models where oral administration led to tumor growth inhibition without observable toxicity .

Antitumor Activity

The compound has shown promising antitumor activity through its mechanism of inhibiting ALK5. In preclinical studies, it was found that specific derivatives could significantly reduce tumor size in various cancer models. The following table summarizes key findings related to the antitumor efficacy of related compounds:

CompoundTargetIC50 (nM)Model
Compound 8hALK525NIH3T3 Cell Line
Compound 8hTumor Growth Inhibition-CT26 Xenograft Model
Related Pyrazole DerivativesALK574.6NIH3T3 Cell Line

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with this scaffold have low toxicity profiles at effective doses, making them suitable candidates for further development in cancer therapeutics.

Case Studies and Research Findings

Recent research has expanded on the biological implications of pyrazolo[4,3-c]pyridine derivatives:

  • Study on ALK5 Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit ALK5. Among these, compound 8h not only inhibited autophosphorylation but also demonstrated significant cytotoxicity against cancer cell lines with an IC50 value indicative of high potency .
  • Pharmacological Evaluation : The pharmacological evaluation highlighted that these compounds could effectively modulate TGF-β signaling pathways, which are critical in various fibrotic diseases and cancers. The ability to selectively inhibit ALK5 presents a novel therapeutic strategy for diseases driven by aberrant TGF-β signaling.

Q & A

Q. What are the standard synthetic routes for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine and its derivatives?

The synthesis typically involves multi-step protocols:

  • Core scaffold formation : Condensation of pyridine derivatives with pyrazole precursors under microwave-assisted conditions, using PdCl₂(PPh₃)₂ as a catalyst and DMF as a solvent. Post-reaction purification via column chromatography (ethyl acetate/dichloromethane/methanol gradients) yields intermediates like 1-Methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (81% yield) .
  • THP protection : Introduction of the tetrahydro-2H-pyran-2-yl (THP) group via nucleophilic substitution or Mitsunobu reactions, followed by deprotection under acidic conditions .

Q. How are pyrazolo[4,3-c]pyridine derivatives structurally characterized?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positioning (e.g., pyridyl vs. phenyl groups). For example, 6b exhibits distinct aromatic proton signals at δ 8.6–7.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 293.12 for 6c) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C: 62.3%, H: 4.5%, N: 20.1% for 6d) .

Advanced Research Questions

Q. What strategies enhance the biological activity of pyrazolo[4,3-c]pyridine derivatives against protein kinases?

  • Substituent optimization :

    Substituent PositionFunctional GroupObserved ActivityReference
    3-position2-pyridylEGFR inhibition (IC₅₀ = 12 nM)
    6-position3-pyridylImproved solubility and PIM1 kinase binding (Kd = 8.2 nM)
  • Bicyclic framework modification : Fluorination at the 4,5,6,7-tetrahydro position increases metabolic stability (t₁/₂ > 6 hrs in microsomes) .

Q. How do structural modifications influence EGFR inhibitory activity?

  • Electron-withdrawing groups : Trifluoromethyl (CF₃) at the 5-position enhances binding affinity by 3-fold compared to methyl groups, as shown in WO 2022/090481 .
  • Steric effects : Bulky substituents (e.g., tert-butyl) at the 1-position reduce activity due to steric clashes in the ATP-binding pocket .
  • Mechanistic insights : Molecular docking reveals hydrogen bonding between the pyridyl nitrogen and Lys721 of EGFR, critical for competitive inhibition .

Q. What methodologies address contradictions in biological activity data across studies?

  • Kinase selectivity profiling : Broad-spectrum assays (e.g., KinomeScan) differentiate off-target effects. For example, compound 5V82 shows >100-fold selectivity for PIM1 over PIM2/3 kinases .
  • Metabolic stability testing : Liver microsome assays (human/rat) resolve discrepancies in in vitro vs. in vivo efficacy. Derivatives with THP protection exhibit 50% higher stability than unprotected analogs .

Q. How are reactive intermediates managed during synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and minimizes decomposition of thermally sensitive intermediates .
  • Safety protocols : Handling boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) requires inert atmospheres (N₂/Ar) and PPE to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.